Methyl 2-((4-chloropyridin-2-yl)oxy)acetate
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Overview
Description
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a pyridine derivative, which is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate typically involves the reaction of 4-chloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Hydrolysis: 2-((4-chloropyridin-2-yl)oxy)acetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-bromopyridin-2-yl)oxy)acetate
- Methyl 2-((4-fluoropyridin-2-yl)oxy)acetate
- Methyl 2-((4-iodopyridin-2-yl)oxy)acetate
Uniqueness
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its bromine, fluorine, or iodine analogs. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
1346707-65-0 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |
InChI Key |
WQTQQGRBDGFFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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